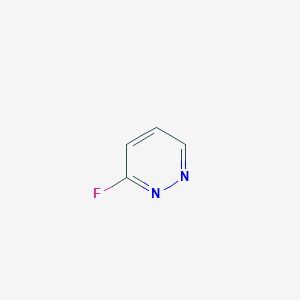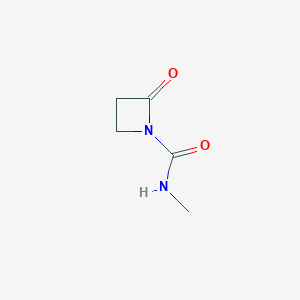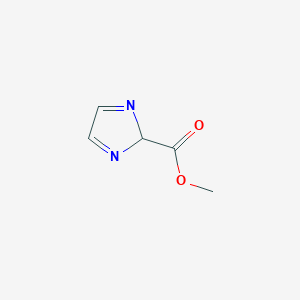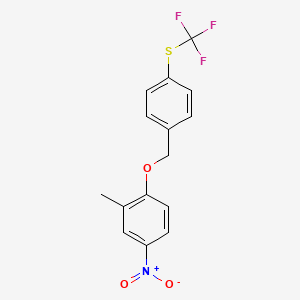
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethane backbone, with a pyrrole ring at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one with a reducing agent such as sodium borohydride in methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one using a palladium on carbon catalyst under hydrogen gas at elevated pressures.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one.
Reduction: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-amine.
Substitution: Various substituted amines depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.
2-Amino-2-(1H-pyrrol-2-yl)ethan-1-ol: A structural isomer with the amino and hydroxyl groups attached to the second position of the pyrrole ring.
2-Amino-2-(1H-pyrrol-1-yl)ethan-1-ol: Another structural isomer with the amino and hydroxyl groups attached to the first position of the pyrrole ring.
Uniqueness
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the position of the functional groups on the ethane backbone. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomers and structural isomers.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m1/s1 |
Clave InChI |
WRHACXYMHWGBII-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CNC=C1[C@@H](CO)N |
SMILES canónico |
C1=CNC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)



